Isosorbide 5-mononitrate 2-β-D-glucuronide is a significant compound derived from isosorbide mononitrate, which is primarily used in the treatment of angina pectoris and other cardiovascular conditions. It functions as a vasodilator, relaxing vascular smooth muscle to improve blood flow and reduce cardiac workload. This compound is particularly noted for its role in enhancing the pharmacokinetics of isosorbide mononitrate through glucuronidation, a metabolic process that increases solubility and bioavailability.
Isosorbide 5-mononitrate 2-β-D-glucuronide belongs to the class of organic compounds known as isosorbides, which are polycyclic compounds derived from sugar alcohols. It is classified as an organic nitrate and a glucuronide derivative, indicating its dual functionality as both a vasodilator and a modified metabolite that enhances its therapeutic efficacy.
The synthesis of isosorbide 5-mononitrate 2-β-D-glucuronide typically involves the selective chemical reduction of isosorbide dinitrate. A preferred method utilizes sodium tetrahydroborate as a hydride source in the presence of cobalt phthalocyanine as a catalyst. The procedure generally includes:
This method has shown high yields and selectivity for producing isosorbide 5-mononitrate with minimal over-reduction to undesired products .
The molecular formula for isosorbide 5-mononitrate 2-β-D-glucuronide is , with a molecular weight of approximately 367.3 g/mol. The structure features:
The compound's structure can be represented as follows:
Isosorbide 5-mononitrate can undergo various chemical reactions typical of nitrates and glucuronides:
These reactions are critical for understanding its metabolism and pharmacological activity within biological systems.
Isosorbide 5-mononitrate exerts its effects primarily through the release of nitric oxide upon hydrolysis. This mechanism involves:
Isosorbide 5-mononitrate 2-β-D-glucuronide has several applications in scientific research and clinical settings:
The conjugation of Isosorbide 5-mononitrate (IS-5-MN) to form Isosorbide 5-mononitrate 2-b-D-glucuronide represents a critical Phase II metabolic pathway that enhances the compound's water solubility for renal elimination. This biotransformation occurs via a nucleophilic substitution mechanism where the nucleophilic oxygen at the C2 position of IS-5-MN attacks the anomeric carbon (C1) of UDP-glucuronic acid (UDPGA), resulting in a β-glycosidic bond formation. The reaction proceeds through a SN2 mechanism, inverting the stereochemistry at C1 of the glucuronic acid moiety to form the β-configured glucuronide [4] [6].
The catalytic mechanism involves a three-step process: First, UDPGA binding induces conformational changes in the UDP-glucuronosyltransferase (UGT) enzyme that position the substrate near the catalytic pocket. Second, a histidine residue in the active site deprotonates the hydroxyl group of IS-5-MN, enhancing its nucleophilicity. Third, the deprotonated oxygen attacks the C1 of glucuronic acid, leading to UDP displacement and formation of the glucuronide conjugate [4]. This glucuronidation preserves the vasodilatory nitro group at the C5 position while transforming the C2 hydroxyl into a water-soluble glucuronide, effectively terminating the compound's pharmacological activity.
Table 1: Kinetic Parameters of IS-5-MN Glucuronidation
Parameter | Value | Biological Significance |
---|---|---|
Km (IS-5-MN) | 0.8 mM | Moderate substrate affinity |
Vmax | 4.2 nmol/min/mg | Moderate conjugation velocity |
Intrinsic Clearance | 5.25 mL/min/mg | Significant metabolic capacity |
pH Optimum | 7.4 | Physiological relevance |
Reaction Stoichiometry | 1:1 | Predictable metabolite formation |
Multiple UGT isoforms demonstrate catalytic activity toward IS-5-MN, with UGT1A9 and UGT2B7 emerging as the predominant enzymes responsible for its glucuronidation in human tissues. UGT1A9 exhibits superior catalytic efficiency (Vmax/Km = 7.8) compared to UGT2B7 (Vmax/Km = 4.3), attributed to its more spacious active site that accommodates the bicyclic structure of IS-5-MN [4]. The isoform-specific glucuronidation patterns were elucidated through recombinant enzyme studies, where UGT1A1 showed significant activity only in renal microsomes, explaining the observed renal contribution to overall glucuronidation [6].
Genetic polymorphisms significantly influence this metabolic pathway. The UGT1A93 variant (M33T) reduces glucuronidation activity by 40% due to impaired substrate recognition, while UGT2B72 (H268Y) increases activity by 25% through enhanced catalytic turnover. These genetic variations potentially contribute to the interindividual variability (up to 60-fold) in plasma concentrations of Isosorbide 5-mononitrate 2-b-D-glucuronide observed in clinical populations [4]. Hepatoenteric recirculation further complicates this metabolic picture, as β-glucuronidases from gut microbiota can hydrolyze the conjugate, releasing active IS-5-MN for reabsorption—a phenomenon accounting for secondary plasma concentration peaks 8-12 hours post-administration [6].
Table 2: UGT Isoform Specificity for IS-5-MN Glucuronidation
UGT Isoform | Relative Activity (%) | Tissue Distribution | Genetic Variants Impacting Activity |
---|---|---|---|
1A9 | 100 ± 12 | Liver > Kidney > Intestine | *3 (M33T): ↓40% activity |
2B7 | 85 ± 9 | Liver > Kidney | *2 (H268Y): ↑25% activity |
1A1 | 32 ± 5 | Kidney > Liver | *28: ↓30% activity |
1A8 | 18 ± 3 | Extrahepatic only | None identified |
2B4 | <5 | Liver | Not significant |
The metabolic cascade of organic nitrate vasodilators reveals intricate biotransformation relationships. Isosorbide dinitrate (ISDN) undergoes rapid denitration primarily via hepatic glutathione S-transferase-mediated metabolism, yielding approximately 75-85% Isosorbide 5-mononitrate (IS-5-MN) and 15-25% Isosorbide 2-mononitrate (IS-2-MN) as primary metabolites [2] [8]. This first-pass metabolism results in ISDN's low oral bioavailability (20-25%) compared to IS-5-MN's near-complete absorption (100% bioavailability) [2] [10].
The divergent metabolic fates of the mononitrate isomers are particularly noteworthy. IS-2-MN undergoes predominantly oxidative metabolism via CYP2C9, forming inactive carboxylic acid derivatives, while IS-5-MN follows primarily glucuronidation pathways to form Isosorbide 5-mononitrate 2-b-D-glucuronide [6]. Pharmacokinetic analyses reveal that IS-5-MN-2-Glu demonstrates substantially different disposition characteristics: a 2.5-hour elimination half-life compared to IS-5-MN's 5.1-hour half-life and IS-2-MN's 3.2-hour half-life [6]. Renal excretion patterns vary dramatically, with 27.8% of administered ISDN ultimately excreted as glucuronidated metabolites (8.7% as IS-5-MN-2-Glu and 19.1% as isosorbide glucuronides), while mononitrate clearance occurs predominantly through non-renal pathways [6].
Table 3: Comparative Pharmacokinetics of Isosorbide Compounds
Parameter | Isosorbide Dinitrate (ISDN) | IS-5-MN | IS-5-MN-2-Glu | IS-2-MN |
---|---|---|---|---|
Bioavailability (%) | 20-25 | ~100 | Not applicable | ~100 |
Half-life (hours) | 1.0 | 5.1 | 2.5 | 3.2 |
Vd (L/kg) | 3.1 | 0.8 | 0.6 | 1.2 |
Primary Metabolic Route | Denitration | Glucuronidation | Renal excretion | Oxidation |
Renal Excretion (%) | <1 | <5 | 60-75 | <5 |
Systemic Clearance (L/h) | 222 | 8.5 | Not reported | 23.2 |
Glucuronidation of IS-5-MN exhibits marked tissue specialization, with hepatic and renal pathways dominating conjugation. Hepatic glucuronidation occurs primarily in zone 3 hepatocytes, where oxygen tension gradients enhance UGT expression and activity. Microsomal studies demonstrate that human liver microsomes glucuronidate IS-5-MN at rates of 3.8 ± 0.9 nmol/min/mg protein, accounting for approximately 65% of systemic clearance [4] [6]. The kidneys contribute significantly to this metabolic pathway, evidenced by renal clearance rates of 5.9 L/min for Isosorbide 5-mononitrate 2-b-D-glucuronide—a value exceeding glomerular filtration rate (GFR), indicating active tubular secretion [6].
Extrahepatic sites contribute variably to the overall glucuronidation profile. Intestinal UGT activity, particularly in the duodenum and jejunum, accounts for approximately 15% of first-pass conjugation following oral administration. Pulmonary glucuronidation remains negligible (<2%), despite high perfusion, due to low UGT expression. Cellular fractionation studies localize UGT activity predominantly to the endoplasmic reticulum, with nuclear envelope-associated UGTs contributing up to 20% of cellular conjugation activity—a finding with implications for intracellular signaling modulation beyond metabolic detoxification [6]. The zonal distribution of UGT isoforms creates specialized metabolic niches: UGT1A9 dominates perivenous hepatocytes, while UGT2B7 shows uniform distribution, creating complementary metabolic gradients that optimize substrate clearance throughout the hepatic lobule [4].
Table 4: Tissue-Specific Glucuronidation Activity
Tissue | Relative Activity (%) | Primary UGT Isoforms | Contribution to Systemic Clearance | Specialized Compartment |
---|---|---|---|---|
Liver | 100 ± 12 | 1A9, 2B7 | 65% | Perivenous hepatocytes (Zone 3) |
Kidney | 65 ± 8 | 1A1, 1A9 | 25% | Proximal tubular epithelium |
Intestine | 28 ± 4 | 1A8, 1A10 | 15% (first-pass only) | Duodenal and jejunal enterocytes |
Lung | <5 | 2B17 | Negligible | Alveolar macrophages |
Brain | <2 | Not characterized | None | Capillary endothelium |
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2